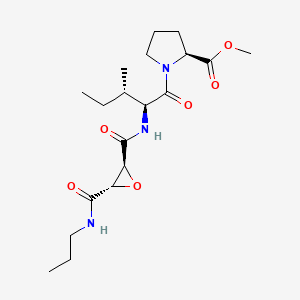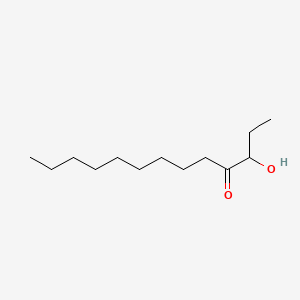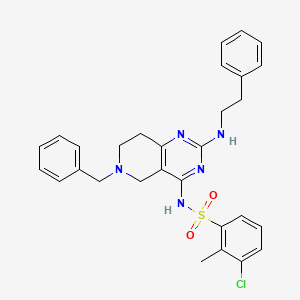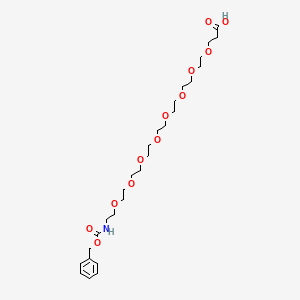
Cbz-N-amido-PEG8-acid
Overview
Description
Cbz-N-amido-PEG8-acid is a polyethylene glycol (PEG) derivative containing a carbobenzoxy (Cbz)-protected amino group and a terminal carboxylic acid. This compound is known for its hydrophilic PEG spacer, which increases its solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form a stable amide bond .
Mechanism of Action
Target of Action
Cbz-N-amido-PEG8-acid is a PEG derivative containing a CBZ-protected amino group and a terminal carboxylic acid . The primary targets of this compound are primary amine groups . These primary amine groups play a crucial role in various biological processes, including protein synthesis and function.
Mode of Action
The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . This interaction results in the formation of a stable compound that can be used in various applications, including drug delivery .
Biochemical Pathways
The hydrophilic PEG spacer in the compound increases solubility in aqueous media , which could potentially affect the distribution and interaction of the compound within biological systems.
Pharmacokinetics
The presence of the hydrophilic peg spacer is known to increase solubility in aqueous media , which could potentially enhance the bioavailability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-N-amido-PEG8-acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a carbobenzoxy (Cbz) group to prevent unwanted reactions during subsequent steps.
PEGylation: The protected amino group is then linked to a polyethylene glycol (PEG) chain, which is typically 8 units long.
Introduction of the Carboxylic Acid: The terminal carboxylic acid is introduced to the PEG chain, completing the synthesis of this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of the amino group are protected using the Cbz group.
PEGylation in Bulk: The protected amino groups are then PEGylated using industrial-grade PEG.
Carboxylation: The terminal carboxylic acid is introduced to the PEG chain in large reactors, ensuring consistent quality and yield
Chemical Reactions Analysis
Types of Reactions
Cbz-N-amido-PEG8-acid undergoes several types of chemical reactions, including:
Amide Bond Formation: The terminal carboxylic acid reacts with primary amine groups in the presence of activators like EDC or DCC to form stable amide bonds
Deprotection: The Cbz-protected amino group can be deprotected under acidic conditions to reveal the free amino group
Common Reagents and Conditions
Amide Bond Formation: EDC, DCC, and HATU are commonly used activators for forming amide bonds.
Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Cbz protecting group
Major Products Formed
Scientific Research Applications
Cbz-N-amido-PEG8-acid has a wide range of applications in scientific research, including:
Drug Delivery: The hydrophilic PEG spacer increases solubility in aqueous media, making it useful for drug delivery systems
Bioconjugation: The compound is used in bioconjugation to link biomolecules, such as proteins and peptides, through stable amide bonds
Nanotechnology: It is used in the synthesis of nanoparticles for targeted drug delivery and imaging.
Therapeutics: The compound is used in the development of therapeutic agents, including antibody-drug conjugates (ADCs).
Comparison with Similar Compounds
Cbz-N-amido-PEG8-acid is unique due to its specific structure and properties. Similar compounds include:
Fmoc-N-amido-PEG8-acid: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Cbz.
Boc-N-amido-PEG8-acid: Contains a tert-butyloxycarbonyl (Boc) protecting group instead of Cbz.
Cbz-N-amido-PEG5-acid: Contains a shorter PEG chain (5 units) compared to PEG8.
These similar compounds differ in their protecting groups and PEG chain lengths, which can affect their solubility, reactivity, and applications .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO12/c29-26(30)6-8-32-10-12-34-14-16-36-18-20-38-22-23-39-21-19-37-17-15-35-13-11-33-9-7-28-27(31)40-24-25-4-2-1-3-5-25/h1-5H,6-24H2,(H,28,31)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVOBOLHCFBPFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901135401 | |
| Record name | 5,8,11,14,17,20,23,26-Octaoxa-2-azanonacosanedioic acid, 1-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901135401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334177-87-5 | |
| Record name | 5,8,11,14,17,20,23,26-Octaoxa-2-azanonacosanedioic acid, 1-(phenylmethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334177-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11,14,17,20,23,26-Octaoxa-2-azanonacosanedioic acid, 1-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901135401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


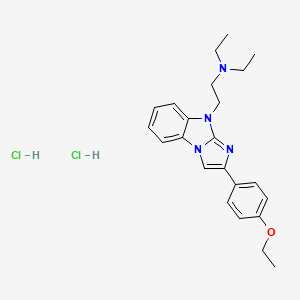


![N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide](/img/structure/B606445.png)
